molecular formula C20H18N2O3 B2419837 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile CAS No. 859130-92-0

3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile

Cat. No.: B2419837
CAS No.: 859130-92-0
M. Wt: 334.375
InChI Key: TWBKURQSFYEYBB-UHFFFAOYSA-N
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Description

3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile is a complex organic compound belonging to the class of coumarins, which are known for their diverse biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where 6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-ylmethylamine reacts with cyanoacetamide in the presence of a base such as piperidine. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the coumarin core.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Coumarins, including this compound, exhibit antifungal, antibacterial, and antiviral properties, making them valuable in biological research.

Medicine: The compound has potential therapeutic applications, such as anti-inflammatory, anticoagulant, and anticancer activities.

Industry: It is used in the manufacture of fragrances, flavors, and dyes due to its unique chemical structure and properties.

Mechanism of Action

The mechanism by which 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • Coumarin: The parent compound with similar biological activities.

  • 7-Hydroxycoumarin (Scopoletin): A hydroxylated derivative with enhanced biological activity.

  • 4-Hydroxycoumarin: Another hydroxylated derivative with different pharmacological properties.

Properties

IUPAC Name

3-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl-methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-22(9-5-8-21)13-15-10-20(24)25-19-12-16(18(23)11-17(15)19)14-6-3-2-4-7-14/h2-4,6-7,10-12,23H,5,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBKURQSFYEYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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